LogP and Polarity Comparison: 2-Oxa-7-thiaspiro[3.5]nonane vs. All-Carbon Spiro[3.5]nonane
2-Oxa-7-thiaspiro[3.5]nonane exhibits a calculated logP value of -1.2, indicating substantially higher polarity compared to the all-carbon analog spiro[3.5]nonane, which has an estimated logP value of approximately +2.5 to +3.0 based on typical alkane hydrophobicity calculations [1]. This differential of approximately 3.7 to 4.2 logP units translates to a ~5,000- to 15,000-fold difference in octanol-water partition coefficient, fundamentally altering aqueous solubility, membrane permeability, and plasma protein binding behavior. The incorporation of the oxetane oxygen and tetrahydrothiopyran sulfur introduces hydrogen-bond acceptor sites (three H-bond acceptors total) absent in the all-carbon scaffold, which has zero H-bond acceptors [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP = -1.2 |
| Comparator Or Baseline | Spiro[3.5]nonane (all-carbon analog): estimated logP ≈ +2.5 to +3.0 (class inference from alkane logP values) |
| Quantified Difference | Δ logP ≈ 3.7–4.2 units (~5,000- to 15,000-fold difference in partition coefficient) |
| Conditions | Calculated/predicted values from commercial chemical database; oxetane and thietane ring contributions derived from medicinal chemistry literature |
Why This Matters
A logP difference of this magnitude decisively impacts compound solubility, CNS penetration potential, and formulation strategy, making the heteroatom-containing spirocycle functionally distinct from its all-carbon analog for any application where polarity and aqueous compatibility are critical selection criteria.
- [1] ChemExper Chemical Directory. Reference 5961422: 2-Oxa-7-thiaspiro[3.5]nonane. logP: -1.2; H-bond acceptors: 3. Available at: http://mastersearch.chemexper.com/. View Source
